molecular formula C13H19N B14772653 N-(4-Cyclopropylbenzyl)propan-2-amine

N-(4-Cyclopropylbenzyl)propan-2-amine

Cat. No.: B14772653
M. Wt: 189.30 g/mol
InChI Key: HQDVGLPVFQVOMT-UHFFFAOYSA-N
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Description

N-(4-Cyclopropylbenzyl)propan-2-amine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to a benzyl moiety, which is further connected to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropylbenzyl)propan-2-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-cyclopropylbenzyl chloride from 4-cyclopropylbenzyl alcohol using thionyl chloride (SOCl₂) as a reagent.

    Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with propan-2-amine in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropylbenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂

    Reduction: LiAlH₄, NaBH₄

    Substitution: HNO₃, Br₂

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(4-Cyclopropylbenzyl)propan-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups contribute to the compound’s binding affinity and specificity. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpropan-2-amine: Similar structure but lacks the cyclopropyl group.

    N-(4-Methoxybenzyl)propan-2-amine: Contains a methoxy group instead of a cyclopropyl group.

    N-(4-Chlorobenzyl)propan-2-amine: Features a chlorine atom in place of the cyclopropyl group.

Uniqueness

N-(4-Cyclopropylbenzyl)propan-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[(4-cyclopropylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C13H19N/c1-10(2)14-9-11-3-5-12(6-4-11)13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

HQDVGLPVFQVOMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C2CC2

Origin of Product

United States

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